2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one
Brand Name: Vulcanchem
CAS No.: 110168-51-9
VCID: VC19176208
InChI: InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one

CAS No.: 110168-51-9

Cat. No.: VC19176208

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one - 110168-51-9

Specification

CAS No. 110168-51-9
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name 2,2,5-trimethyl-1,3-dioxin-4-one
Standard InChI InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3
Standard InChI Key LOTZEUSHKCAQNQ-UHFFFAOYSA-N
Canonical SMILES CC1=COC(OC1=O)(C)C

Introduction

Structural Characterization and Nomenclature

The systematic IUPAC name 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one indicates a six-membered oxygen-containing heterocycle with three methyl substituents at positions 2, 2, and 5, alongside a ketone group at position 4. The numbering of the dioxinone ring follows standard conventions, with oxygen atoms at positions 1 and 3.

Comparative Analysis with Documented Analogues

While no direct data exists for the 2,2,5-trimethyl variant, the structurally similar 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS 5394-63-8) provides a foundational reference. Key properties of this analogue include:

PropertyValueSource
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
Melting Point12–13 °C
Boiling Point~275 °C
Density1.07 g/mL at 25 °C
Solubility in WaterPractically insoluble

The 2,2,6-isomer’s liquid state at room temperature and thermal stability up to 120°C suggest that the 2,2,5 variant may exhibit comparable physical properties, albeit with potential differences in reactivity due to substituent positioning .

Synthetic Pathways and Reactivity

Hypothetical Synthesis Routes

The 2,2,5-trimethyl derivative could theoretically be synthesized via modifications to established methods for analogous dioxinones:

  • Acetoacetylation Reactions: Analogous to the 2,2,6-isomer’s preparation from diketene and acetone , substituting acetone with a methyl-substituted carbonyl precursor might yield the 2,2,5 variant.

  • Thermal Cyclization: Flash pyrolysis of β-keto esters or amides, as demonstrated in acetylketene generation from 2,2,6-trimethyl-4H-1,3-dioxin-4-one , could be adapted to introduce methyl groups at position 5.

Anticipated Reactivity Patterns

  • Ring-Opening Reactions: Like its 2,2,6 counterpart , the 2,2,5-isomer may undergo thermal decomposition to release acetylketene, enabling cycloadditions with isocyanates or arylcyanates.

  • Nucleophilic Attack: The electron-deficient ketone group at position 4 could participate in condensations with amines or alcohols, forming β-ketoamides or esters .

Research Gaps and Future Directions

  • Synthetic Validation: Developing reliable routes to 2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one requires experimental verification.

  • Crystallographic Studies: X-ray diffraction of analogous compounds underscores the need for structural elucidation to confirm regiochemistry.

  • Biological Screening: Testing for bioactivity, inspired by the 2,2,6-isomer’s role in Hsp90 inhibitors , could reveal therapeutic potential.

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